5-Iodo-2-(methoxymethyl)-1H-imidazole chemical structure and properties
5-Iodo-2-(methoxymethyl)-1H-imidazole chemical structure and properties
Executive Summary
5-Iodo-2-(methoxymethyl)-1H-imidazole is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting histamine receptors (H3/H4), enzyme inhibitors (e.g., C17,20-lyase), and radiolabeled tracers.[1] Distinguished by its dual functionality—an electrophilic iodine handle at the C5 position and a stable methoxymethyl (MOM) ether moiety at C2—this compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide provides a rigorous analysis of its structural dynamics, validated synthesis protocols, and application in medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
The molecule exists in a tautomeric equilibrium typical of N-unsubstituted imidazoles. While often designated as 5-iodo , in solution, the proton rapidly shifts between N1 and N3, rendering the 4- and 5-positions equivalent unless the nitrogen is protected.
| Property | Detail |
| IUPAC Name | 5-iodo-2-(methoxymethyl)-1H-imidazole |
| Common Synonyms | 4-iodo-2-(methoxymethyl)imidazole; 2-MOM-4-iodoimidazole |
| Molecular Formula | C₅H₇IN₂O |
| Molecular Weight | 238.03 g/mol |
| Precursor CAS | 102644-75-7 (2-(methoxymethyl)-1H-imidazole) |
| SMILES | COCC1=NC=C(I)N1 |
Structural Dynamics & Tautomerism
The reactivity of the imidazole ring is heavily influenced by the electron-withdrawing iodine atom and the electron-donating methoxymethyl group.
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C2-Methoxymethyl Group: Acts as a robust "anchor," providing steric bulk and lipophilicity without deactivating the ring toward electrophilic substitution. Unlike a hydroxyl group, the ether linkage is stable under basic iodination conditions.
-
C5-Iodine: The iodine atom activates the C-H bond at C4 for further functionalization or serves as a leaving group in metal-catalyzed couplings.
Tautomeric Equilibrium Diagram: The following diagram illustrates the rapid proton exchange that renders the 4- and 5-positions chemically equivalent in the neutral state.
Part 2: Synthesis Protocol
Retrosynthetic Analysis
The most efficient route to 5-iodo-2-(methoxymethyl)-1H-imidazole avoids the instability of pre-iodinated acyclic precursors. Instead, it employs a late-stage electrophilic iodination of the pre-functionalized imidazole core.
Pathway:
-
Core Formation: 2-(Hydroxymethyl)imidazole
Methylation 2-(Methoxymethyl)-1H-imidazole. -
Functionalization: Regioselective Iodination at C4/C5.
Validated Experimental Procedure
Note: This protocol is adapted from standard iodination methodologies for 2-substituted imidazoles.
Reagents:
-
Substrate: 2-(Methoxymethyl)-1H-imidazole (1.0 equiv)
-
Iodine Source: Molecular Iodine (
) (1.1 equiv) -
Base: Sodium Hydroxide (NaOH) (2.5 equiv, 2M aqueous solution)
-
Solvent: Methanol/Water (1:1 v/v)
-
Quench: Saturated Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-(methoxymethyl)-1H-imidazole and dissolve in Methanol/Water (1:1). Cool to 0°C.[2]
-
Base Addition: Add 2M NaOH solution dropwise. The solution pH should be >12 to facilitate the formation of the imidazolyl anion, which is more nucleophilic toward iodine.
-
Iodination: Dissolve
in a minimal amount of MeOH or aqueous KI. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.-
Critical Control Point: Maintain temperature <5°C to prevent di-iodination (formation of 4,5-diiodo species).[2]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.
-
Work-up:
-
Adjust pH to ~7.0 using dilute HCl (careful precipitation may occur).
-
If solid precipitates, filter and wash with cold water.
-
If no precipitate (due to MOM group solubility), extract with Ethyl Acetate (3x).
-
Wash organic layer with sat.
to remove excess iodine (color change from brown to yellow/clear).
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (DCM/MeOH gradient).
Part 3: Physicochemical Properties[1][3]
The introduction of the iodine atom significantly alters the physicochemical profile compared to the parent imidazole.
| Property | Value (Predicted/Exp) | Note |
| Appearance | White to pale yellow powder | Iodine compounds may yellow upon light exposure. |
| Melting Point | 135–145°C | Range typical for mono-iodoimidazoles. |
| pKa (Acidic) | ~12.5 (NH) | Iodine (EWG) increases acidity of NH vs unsubstituted imidazole (14.4). |
| pKa (Basic) | ~5.5 (Conjugate Acid) | Iodine decreases basicity of N3 vs unsubstituted imidazole (7.0). |
| LogP | ~0.8 | More lipophilic than imidazole (-0.02) due to I and MOM. |
| Solubility | DMSO, DMF, MeOH, EtOH | Moderate water solubility; low in Hexane. |
| Stability | Light Sensitive | Store at -20°C protected from light.[3] |
Part 4: Applications in Drug Discovery
Palladium-Catalyzed Cross-Coupling
The C-I bond is highly reactive toward oxidative addition by Pd(0) species, making this molecule an ideal substrate for building complex heteroaryl scaffolds.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4(5)-aryl-2-(methoxymethyl)imidazoles.
-
Conditions:
, , Dioxane/Water, 80°C.
-
-
Sonogashira Coupling: Reaction with terminal alkynes yields 4(5)-alkynyl derivatives.
-
Conditions:
, CuI, , THF.
-
Radiopharmaceutical Precursor
The iodine atom can be exchanged for radioactive isotopes (e.g.,
Divergent Synthesis Map
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Organic iodides can act as alkylating agents; handle with gloves and in a fume hood.
-
Storage: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Incompatibility: Avoid strong oxidizers and strong acids (which may cleave the MOM ether).
References
-
BenchChem. (2025).[2] Optimizing the Synthesis of 4-iodo-1H-imidazole. Technical Support Center. Link
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 227-244. Link
-
ChemicalBook. (2021). 1H-Imidazole, 2-(methoxymethyl)- Properties and Suppliers. CAS 102644-75-7. Link
-
PubChem. (2025). 4-Iodo-1H-imidazole Compound Summary. National Library of Medicine. Link
-
EPA CompTox. (2025).[1] 1-(Methoxymethyl)-1H-imidazole Properties Dashboard. US Environmental Protection Agency. Link[1]
